

Technical Guide: N-allyl-2-chloropropanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-allyl-2-chloropropanamide**

Cat. No.: **B012861**

[Get Quote](#)

IUPAC Name: 2-chloro-N-(prop-2-en-1-yl)propanamide[1] CAS Number: 106593-37-7[1]

Molecular Formula: C₆H₁₀ClNO[1]

This technical guide provides a comprehensive overview of **N-allyl-2-chloropropanamide**, including its chemical properties, a representative synthesis protocol, and an exploration of its potential biological activities based on its structural class. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for **N-allyl-2-chloropropanamide** is not widely published, its key physicochemical properties can be summarized. The following table includes known and predicted data for the compound.

Property	Value	Source
IUPAC Name	2-chloro-N-(prop-2-en-1-yl)propanamide	[1]
CAS Number	106593-37-7	[1]
Molecular Formula	C ₆ H ₁₀ ClNO	[1]
Molecular Weight	147.61 g/mol	Alfa Chemistry
Boiling Point (Predicted)	262.0 ± 23.0 °C at 760 mmHg	Alfa Chemistry
Density (Predicted)	1.052 ± 0.06 g/cm ³	Alfa Chemistry
Purity (Typical)	≥95%	[1]

Note: Some physical properties are predicted values from chemical databases.

Spectroscopic characterization is essential for confirming the structure and purity of the compound. Although specific spectra for **N-allyl-2-chloropropanamide** are not publicly available, the expected shifts and signals are outlined below based on its chemical structure.

Spectroscopy	Expected Features
¹ H-NMR	Signals corresponding to the allyl group protons (CH=CH ₂ , N-CH ₂), the chiral proton (CH-Cl), and the methyl protons (CH ₃). Splitting patterns would include a quartet for the CH-Cl proton, a doublet for the CH ₃ protons, and complex multiplets for the vinyl and N-CH ₂ protons.
¹³ C-NMR	Resonances for the carbonyl carbon (C=O), the allyl vinyl carbons (CH ₂ =CH), the N-CH ₂ carbon, the chiral carbon (C-Cl), and the methyl carbon (CH ₃).
IR Spectroscopy	Characteristic absorption bands for the N-H stretch (amide), C=O stretch (amide I), N-H bend (amide II), C-Cl stretch, and C=C stretch (alkene).
Mass Spectrometry	A molecular ion peak (M ⁺) corresponding to the molecular weight (147.61), with a characteristic M+2 isotope peak for the presence of a chlorine atom.

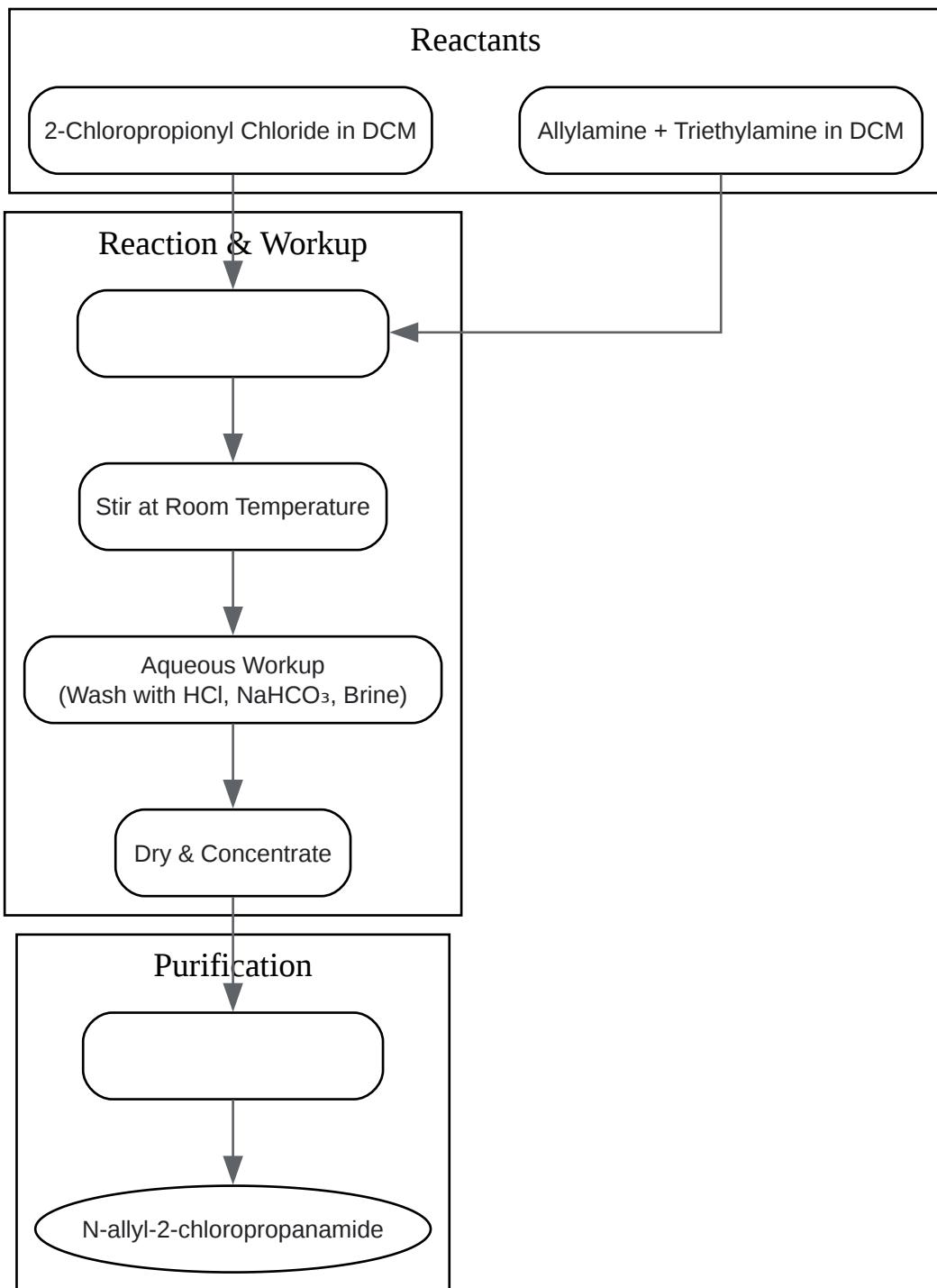
Synthesis Protocol

The synthesis of **N-allyl-2-chloropropanamide** can be achieved via the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. This method is a standard procedure for amide bond formation.

Experimental Protocol: Synthesis of N-allyl-2-chloropropanamide

Objective: To synthesize **N-allyl-2-chloropropanamide** from 2-chloropropionyl chloride and allylamine.

Reactants:


- 2-Chloropropionyl chloride (1.0 eq)
- Allylamine (1.1 eq)
- Triethylamine (or other non-nucleophilic base, 1.2 eq)
- Dichloromethane (DCM, anhydrous, as solvent)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve allylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
- Cool the stirred solution to 0 °C using an ice bath.
- Slowly add a solution of 2-chloropropionyl chloride (1.0 eq) in anhydrous dichloromethane to the flask dropwise over 30-60 minutes. The reaction is exothermic.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel to yield pure **N-allyl-2-chloropropanamide**.

Safety Precautions: 2-chloropropionyl chloride is corrosive and lachrymatory. Allylamine is toxic and flammable. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

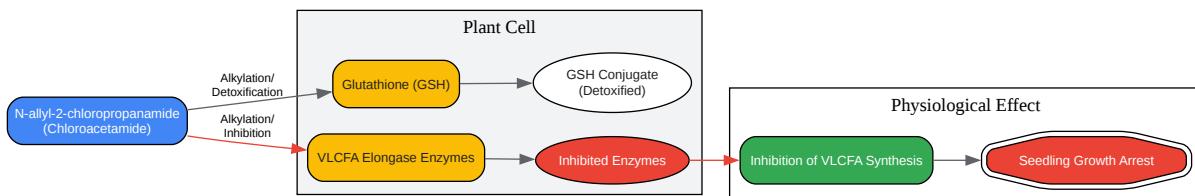
Caption: Workflow for the synthesis of **N-allyl-2-chloropropanamide**.

Potential Biological Activity and Signaling Pathways

Specific biological studies on **N-allyl-2-chloropropanamide** are not prominent in the scientific literature. However, its structural motifs—a chloroacetamide group and an N-allyl group—are present in molecules with known bioactivities, primarily in the agrochemical field.

Herbicidal Activity of Chloroacetamides

The chloroacetamide class of compounds, which includes commercial herbicides like alachlor and metolachlor, is well-known for its pre-emergence herbicidal activity.^{[2][3][4]} These herbicides primarily inhibit the growth of germinating seedlings in susceptible grass species.^[3]


Mechanism of Action: The herbicidal action of chloroacetamides is attributed to their ability to act as alkylating agents.^{[2][4]} The reactive α -chloro group can covalently bind to biological nucleophiles, particularly the sulphydryl groups (-SH) of enzymes or coenzymes like glutathione (GSH).^[3] This non-specific alkylation can disrupt numerous physiological processes. A primary target is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for forming cell membranes and other essential components.^[5] Disruption of VLCFA synthesis leads to a failure in early seedling development.

Fungicidal Activity of N-Allyl and Amide Compounds

The N-allyl group and the amide linkage are found in various compounds with fungicidal properties.^{[6][7]} For instance, many modern fungicides are carboxylic acid amides that target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, disrupting their energy production. While a direct link cannot be made without experimental data, the structural elements of **N-allyl-2-chloropropanamide** suggest that it could be investigated for potential antifungal activity.

Postulated Signaling Pathway Disruption

Based on the known mechanism of chloroacetamide herbicides, **N-allyl-2-chloropropanamide** likely acts by depleting cellular glutathione and inhibiting key enzymes, particularly those involved in lipid biosynthesis.

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of action for chloroacetamide herbicides.

Conclusion

N-allyl-2-chloropropanamide, or 2-chloro-N-(prop-2-en-1-yl)propanamide, is a chemical compound for which detailed public data is scarce. However, based on established chemical principles, its synthesis is straightforward via the acylation of allylamine. Its structural features, particularly the chloroacetamide moiety, strongly suggest a potential for biological activity, most notably as a pre-emergence herbicide through the alkylation of key cellular components and the inhibition of fatty acid synthesis. Further experimental investigation is required to fully characterize its spectroscopic properties and to confirm and delineate its specific biological effects and potential applications in the fields of agrochemistry or drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cas 106593-37-7|| where to buy N-ALLYL-2-CHLOROPROPANAMIDE [chemenu.com]
- 2. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 4. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation on the Fungicidal Activity of S-Alkyl Substituted Thioglycolurils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamide carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Technical Guide: N-allyl-2-chloropropanamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b012861#n-allyl-2-chloropropanamide-iupac-name\]](https://www.benchchem.com/product/b012861#n-allyl-2-chloropropanamide-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com